rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid: is a complex organic compound with a unique structure that includes a cyclopenta[c]quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where the cyclopenta[c]quinoline core is formed, followed by functionalization to introduce the dicarboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high-quality output. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid include:
- (3aR,4S,9bS)-6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid .
Uniqueness
This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m1/s1 |
InChI Key |
RKSORIGFRQYENG-VDDIYKPWSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C(=O)O)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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